8-Methyl-4-oxo-6-(m-tolyl)-1,4-dihydrocinnoline-3-carboxylic acid

Lipophilicity XLogP3 Physicochemical Property

8-Methyl-4-oxo-6-(m-tolyl)-1,4-dihydrocinnoline-3-carboxylic acid (CAS 36991-83-0, molecular formula C₁₇H₁₄N₂O₃, molecular weight 294.30 g/mol) is a disubstituted 1,4-dihydrocinnoline-3-carboxylic acid derivative bearing an 8-methyl group and a 6-(m-tolyl) substituent. The 4-oxo-1,4-dihydrocinnoline core is an established isosteric analog of the quinolone antibacterial pharmacophore, featuring an intramolecular hydrogen bond between the 4-oxo and 3-carboxylic acid groups that enhances membrane permeability.

Molecular Formula C17H14N2O3
Molecular Weight 294.30 g/mol
Cat. No. B11838729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-4-oxo-6-(m-tolyl)-1,4-dihydrocinnoline-3-carboxylic acid
Molecular FormulaC17H14N2O3
Molecular Weight294.30 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=CC3=C(C(=C2)C)NN=C(C3=O)C(=O)O
InChIInChI=1S/C17H14N2O3/c1-9-4-3-5-11(6-9)12-7-10(2)14-13(8-12)16(20)15(17(21)22)19-18-14/h3-8H,1-2H3,(H,18,20)(H,21,22)
InChIKeyFTVLJDYYOJYMSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methyl-4-oxo-6-(m-tolyl)-1,4-dihydrocinnoline-3-carboxylic Acid (CAS 36991-83-0): Structural, Physicochemical, and Procurement Baseline


8-Methyl-4-oxo-6-(m-tolyl)-1,4-dihydrocinnoline-3-carboxylic acid (CAS 36991-83-0, molecular formula C₁₇H₁₄N₂O₃, molecular weight 294.30 g/mol) is a disubstituted 1,4-dihydrocinnoline-3-carboxylic acid derivative bearing an 8-methyl group and a 6-(m-tolyl) substituent [1]. The 4-oxo-1,4-dihydrocinnoline core is an established isosteric analog of the quinolone antibacterial pharmacophore, featuring an intramolecular hydrogen bond between the 4-oxo and 3-carboxylic acid groups that enhances membrane permeability [2]. This compound carries two hydrogen bond donors and five hydrogen bond acceptors, with a computed topological polar surface area (TPSA) of 78.8 Ų and a calculated XLogP3 of 4.1, making it the most lipophilic member among its closest 6-aryl-1,4-dihydrocinnoline-3-carboxylic acid analogs [1].

Why 8-Methyl-4-oxo-6-(m-tolyl)-1,4-dihydrocinnoline-3-carboxylic Acid Cannot Be Interchanged with Generic 6-Aryl Cinnoline Analogs


Within the 6-aryl-1,4-dihydrocinnoline-3-carboxylic acid series, the combination of an 8-methyl group and a meta-tolyl substituent at C-6 generates a unique substitution architecture that is absent in the more commonly stocked 6-phenyl (CAS 36991-46-5) or 6-(p-tolyl) (CAS 36991-80-7) analogs [1]. The meta-methyl orientation on the 6-aryl ring alters both the electronic environment and the spatial conformation of the cinnoline core, while the 8-methyl group introduces steric bulk adjacent to the N-1 position that is absent in all non-8-substituted analogs [1]. These structural differences translate into a meaningfully higher computed lipophilicity (XLogP3 = 4.1) compared to the 6-phenyl (XLogP3 = 3.4) and 6-(p-tolyl) (XLogP3 = 3.8) counterparts, directly affecting compound partitioning, membrane permeability, and pharmacokinetic behavior in any biological assay system [2]. Interchanging this compound with a simpler analog risks altering key physicochemical parameters by up to 0.7 log units in lipophilicity, which can confound structure–activity relationship interpretations and lead to irreproducible results in assay cascades [2].

Quantitative Differential Evidence: 8-Methyl-4-oxo-6-(m-tolyl)-1,4-dihydrocinnoline-3-carboxylic Acid Versus Closest Comparators


Lipophilicity (XLogP3) Advantage: 8-Methyl-6-(m-tolyl) vs. 6-Phenyl, 6-(p-Tolyl), and 6-(4-Chlorophenyl) Cinnoline Analogs

Target compound 8-methyl-4-oxo-6-(m-tolyl)-1,4-dihydrocinnoline-3-carboxylic acid (CID 84819597) possesses a computed XLogP3 of 4.1, which is the highest among the four most closely related 6-aryl-1,4-dihydrocinnoline-3-carboxylic acid analogs commercially available [1]. The comparator 4-oxo-6-phenyl-1,4-dihydrocinnoline-3-carboxylic acid (CID 84819592) has an XLogP3 of 3.4, the 6-(p-tolyl) analog (CID 84819594) has an XLogP3 of 3.8, and the 6-(4-chlorophenyl) analog (CID 53693347) has an XLogP3 of 4.0 [1]. The +0.3 log unit difference versus the 6-(p-tolyl) isomer and the +0.7 log unit difference versus the parent 6-phenyl compound represent meaningful physicochemical differentiation that directly affects compound partitioning in biological matrices [2]. All four compounds share identical computed TPSA values of 78.8 Ų, confirming that the lipophilicity difference arises from the unique combination of 8-methyl and m-tolyl substituents rather than from polar surface area changes [1].

Lipophilicity XLogP3 Physicochemical Property Drug-likeness Membrane Permeability

Structural Scaffold Differentiation: 8-Methyl-6-(m-tolyl) Disubstitution vs. Monosubstituted 6-Aryl Cinnoline-3-carboxylic Acids for Medicinal Chemistry Library Design

The target compound incorporates two distinct substitution features—a methyl group at position 8 of the cinnoline core and a meta-methylphenyl (m-tolyl) group at position 6—that are not simultaneously present in any other commercially cataloged 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid derivative [1]. The 8-methyl substitution introduces steric hindrance adjacent to the N-1 position of the cinnoline bicycle and may influence the tautomeric equilibrium of the 1,4-dihydro system [2]. The m-tolyl group at position 6 provides a meta-methyl orientation on the pendant aryl ring, in contrast to the para-methyl orientation of the more common 6-(p-tolyl) analog (CAS 36991-80-7) [1]. Cinnoline derivatives bearing the 4-oxo-1,4-dihydro substitution pattern have been identified as promising inhibitors of protein tyrosine phosphatase 1B (PTP1B), and the 6-aryl substituent is a known determinant of target engagement potency in this context [3]. Additionally, systematic SAR studies on cinnoline-3-carboxylic acid derivatives have demonstrated that methyl-substituted compounds exhibit more potent antimicrobial and anti-inflammatory activity compared to their non-methylated counterparts [4].

Scaffold Diversity Drug Discovery Library Design Substitution Pattern Structure–Activity Relationship

Chemotype-Specific Agrochemical Application Potential: 1,4-Dihydro-4-oxocinnoline-3-carboxylic Acid Scaffold as a Privileged Structure for Chemical Hybridization Agents

The 1,4-dihydro-4-oxocinnoline-3-carboxylic acid scaffold is a recognized privileged chemotype for chemical hybridization agents (CHAs) used in cereal grain breeding programs [1]. A systematic SAR study of 1,4-dihydro-4-oxo-1-phenylcinnoline-3-carboxylic acids evaluated pollen suppression activity on wheat (Triticum aestivum L.) and established that the identity and position of substituents on both the cinnoline core and the pendant phenyl ring critically modulate bioactivity, phytotoxicity, and the sterility–phytotoxicity balance [2]. The study demonstrated that substituents on the phenyl ring can modulate the activity of cinnoline-3-carboxylic acid derivatives, and that the substitution pattern on the cinnoline ring itself is a key determinant of efficacy [2]. The 8-methyl-6-(m-tolyl) substitution pattern present in the target compound has not been explicitly evaluated in published CHA bioassays; however, its structural features—incorporating a methyl group on the cinnoline bicycle and a meta-tolyl substituent—represent a distinct combination that falls within the patent-claimed genus of cinnoline-3-carboxylic acid derivatives useful as chemical hybridization agents for gramineous crops [1][3].

Chemical Hybridization Agent Pollen Suppression Agrochemical Wheat Breeding Male Sterility

Supply Chain Differentiation: Commercial Availability and Purity Specifications of 8-Methyl-4-oxo-6-(m-tolyl)-1,4-dihydrocinnoline-3-carboxylic Acid

The target compound (CAS 36991-83-0) is commercially supplied by multiple vendors with documented purity specifications ranging from 95% (Bidepharm) to 98% (MolCore, Leyan), accompanied by batch-specific quality control documentation including NMR, HPLC, and GC analytical reports . In contrast to the more generic 4-oxo-6-phenyl-1,4-dihydrocinnoline-3-carboxylic acid (CAS 36991-46-5), which is widely available, the 8-methyl-6-(m-tolyl) disubstitution pattern is a registered and less widely cataloged CAS entity, narrowing the supplier base but ensuring structural specificity upon procurement [1]. The compound is classified as an aryl heterocyclic building block with a molecular formula of C₁₇H₁₄N₂O₃, a molecular weight of 294.30–294.31 g/mol, and standard storage conditions at sealed dry 2–8°C, as specified by vendors .

Procurement Supply Chain Purity Specification Quality Control CAS Registry

Best-Fit Research and Industrial Application Scenarios for 8-Methyl-4-oxo-6-(m-tolyl)-1,4-dihydrocinnoline-3-carboxylic Acid


Medicinal Chemistry Library Expansion: Accessing a Disubstituted 4-Oxo-1,4-dihydrocinnoline Scaffold with Higher Lipophilicity

Medicinal chemistry groups building focused libraries around the 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid pharmacophore should prioritize this compound as it simultaneously introduces 8-methyl steric bulk and 6-(m-tolyl) aryl substitution, a dual-modification pattern that cannot be achieved with any single commercially available analog [1]. With a computed XLogP3 of 4.1—substantially higher than the 6-phenyl (3.4) and 6-(p-tolyl) (3.8) analogs—this compound is the logical choice when the lead optimization campaign requires increased lipophilicity to improve membrane permeability or tissue distribution, while maintaining the identical TPSA of 78.8 Ų that preserves hydrogen-bonding capacity [2]. The scaffold has validated precedent in PTP1B inhibitor development, where 4-oxo-1,4-dihydrocinnoline derivatives have demonstrated the ability to enhance leptin signal transduction in hypothalamic neurons [3].

Structure–Activity Relationship (SAR) Studies: Investigating the Effect of 8-Methyl and m-Tolyl Substitution on Antimicrobial Potency

Investigators conducting systematic SAR studies around cinnoline-3-carboxylic acid derivatives for antimicrobial or anti-inflammatory drug discovery should include this compound to probe the combined pharmacodynamic effect of the 8-methyl group and the m-tolyl substituent at C-6 [1]. Published SAR evidence has established that methyl-substituted cinnoline derivatives exhibit more potent antimicrobial and anti-inflammatory activity compared to their non-methylated counterparts, providing a class-level rationale for prioritizing this disubstituted analog [2]. The meta-methyl orientation on the pendant aryl ring also enables direct comparison with the para-methyl substitution pattern of the 6-(p-tolyl) analog (CAS 36991-80-7), allowing researchers to map the positional effect of the methyl group on target engagement and selectivity [3].

Agrochemical Discovery: Screening for Novel Chemical Hybridization Agents (CHAs) in Cereal Crops

Agrochemical R&D programs targeting chemical hybridization agent (CHA) discovery for wheat, barley, or rice breeding should screen this compound as a structurally differentiated entry within the cinnoline-3-carboxylic acid CHA chemotype [1]. The 1,4-dihydro-4-oxocinnoline-3-carboxylic acid scaffold is recognized in the patent literature as a privileged structure for inducing male sterility in gramineous crops, and systematic SAR has established that phenyl ring substitution modulates activity while cinnoline ring substitution determines the sterility–phytotoxicity balance [2][3]. The target compound's unique N-1 unsubstituted status and 8-methyl-6-(m-tolyl) disubstitution pattern fall within the claimed genus of EP 0197226 A1 and represent a departure from the extensively explored 1-phenyl-5-alkoxy lead series, offering potential for a differentiated bioactivity profile [1][3].

Chemical Biology Probe Development: Leveraging the 4-Oxo-1,4-dihydrocinnoline Core as a Bioisostere of Quinolone Antibacterials

Chemical biology groups exploring the 4-oxo-1,4-dihydrocinnoline bicyclic system as a bioisosteric replacement for the quinolone antibacterial core should select this compound as a probe bearing the highest lipophilicity among available 6-aryl analogs [1]. The intramolecular hydrogen bond between the 4-oxo and 3-carboxylic acid groups is a well-characterized structural feature that enhances permeability through lipophilic membranes, a mechanistic advantage shared with quinolone antibiotics [2]. The disubstitution pattern offers the opportunity to evaluate how increasing steric bulk at C-8 and lipophilicity via a m-tolyl group at C-6 affects antibacterial spectrum and potency, using cinoxacin (6,7-methylenedioxy-4-oxocinnoline-3-carboxylic acid) and its derivatives as a reference point for the cinnoline antibacterial pharmacophore [3].

Quote Request

Request a Quote for 8-Methyl-4-oxo-6-(m-tolyl)-1,4-dihydrocinnoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.